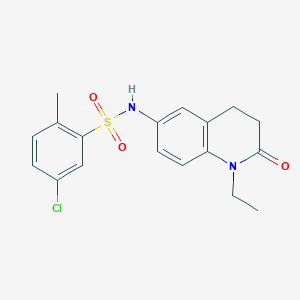

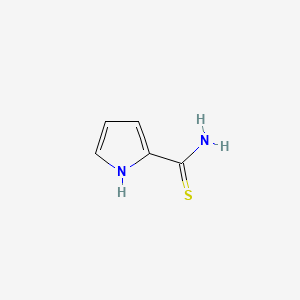

1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

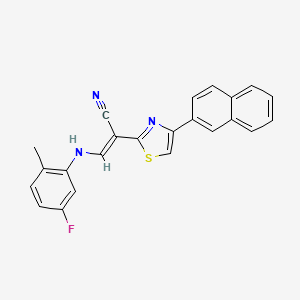

The compound "1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but it is structurally related to the benzimidazole derivatives discussed in the papers. Benzimidazole derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions to introduce different substituents. For example, paper describes the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which involves the use of FTIR, (1)H NMR, and mass spectroscopy for structural determination. Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies and analytical techniques would likely be employed.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution pattern on the benzene and imidazole rings greatly influences the chemical and biological properties of these compounds. For instance, the introduction of a methoxy group on the phenyl ring, as seen in the compounds studied in paper , can affect the electronic distribution and potentially the biological activity of the molecule.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which allow for the introduction of different functional groups. These reactions are crucial for the diversification of the benzimidazole scaffold and the exploration of structure-activity relationships. The papers provided do not detail specific reactions for "this compound," but similar reactions are likely applicable to this compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. These properties are important for the pharmacokinetic profile of potential drug candidates. The papers provided do not offer specific data on the physical and chemical properties of "this compound," but such properties would be critical to assess in the context of drug development .

科学的研究の応用

Palladium(II) and Platinum(II) Complexes

The compound "1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine" and its derivatives have been explored for their potential as anticancer agents through the synthesis of Palladium(II) and Platinum(II) complexes. These complexes demonstrate activity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cisplatin, showcasing their relevance in medicinal chemistry and oncology research (Ghani & Mansour, 2011).

Anticancer Activity Studies

Further investigations into benzimidazole derivatives have identified compounds with moderate cytotoxic effects towards HeLa cells, indicating the potential for the development of novel anticancer therapies. Such studies are crucial for understanding the biological activities of these compounds and for the advancement of chemotherapeutic agents (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Material Science Applications

The benzimidazole derivatives, including "this compound," have been explored for their application in material science, particularly in the development of solution-processible bipolar molecules for organic light-emitting diodes (OLEDs). These compounds, due to their excellent thermal stability, good solubility, and favorable electronic properties, serve as potential candidates for single-layer OLEDs, illustrating their significant role in advancing electronic and photonic technologies (Ge et al., 2008).

作用機序

While the specific mechanism of action for “1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine” is not mentioned in the search results, benzimidazole compounds in general have been found to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

将来の方向性

Benzimidazole compounds, including “1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine”, continue to be a subject of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on designing and synthesizing new benzimidazole derivatives with enhanced therapeutic properties.

特性

IUPAC Name |

1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-3-19-15-7-5-4-6-14(15)18-16(19)17-12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEBMHIUWZLVJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate](/img/structure/B2517418.png)

![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)

![2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2517423.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)

![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)